![molecular formula C16H19N B1286759 4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine CAS No. 5728-71-2](/img/structure/B1286759.png)

4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine

Vue d'ensemble

Description

The compound "4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine" is a chemical entity that can be associated with a variety of chemical reactions and has potential applications in the synthesis of various amines and other organic compounds. The tert-butyl group attached to the biphenyl structure may influence the physical and chemical properties of the compound, as well as its reactivity.

Synthesis Analysis

The synthesis of amines, including those with tert-butyl groups, can be achieved through the use of N-tert-butanesulfinyl imines as intermediates. These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, leading to a wide range of highly enantioenriched amines . Another approach involves the condensation of tert-butanesulfinamide (tBS) with carbonyl compounds, followed by nucleophile addition and cleavage of the tert-butanesulfinyl group . These methods provide efficient routes to synthesize amines with tert-butyl groups, which could be applied to the synthesis of "4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine".

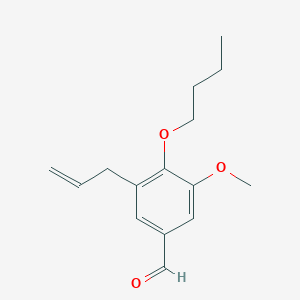

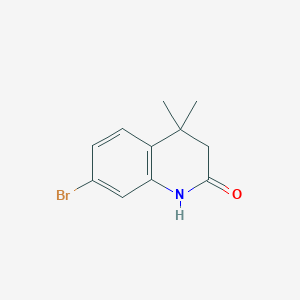

Molecular Structure Analysis

The molecular structure of amines with tert-butyl groups can be complex, and their properties are influenced by the presence of these bulky substituents. For instance, the tert-butyl group can provide steric hindrance, which may affect the molecule's reactivity and interaction with other chemical entities . The molecular structure of "4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine" would likely exhibit similar characteristics, with the tert-butyl group affecting its overall shape and electronic distribution.

Chemical Reactions Analysis

Tert-butyl groups in amines can participate in various chemical reactions. For example, tert-butyl phenylazocarboxylates, which share structural similarities with the compound , can undergo nucleophilic substitutions and radical reactions, leading to a range of synthetic transformations . Additionally, the tert-butyl group can be involved in N-tert-butyloxycarbonylation reactions in water, which is a chemoselective process that can be applied to chiral amines and amino alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine" would be influenced by the presence of the tert-butyl group. This group is known to increase the hydrophobicity of molecules and can affect their solubility in various solvents. The steric bulk of the tert-butyl group can also impact the melting and boiling points of the compound . Furthermore, the electronic effects of the tert-butyl group can influence the acidity and basicity of the amine, as well as its reactivity in chemical reactions .

Applications De Recherche Scientifique

Asymmetric Synthesis of Amines

4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine is integral in the asymmetric synthesis of amines. N-tert-butanesulfinyl imines, which are derivatives of tert-butyl compounds, are used for the asymmetric synthesis of a wide range of amines, including alpha-branched and alpha, alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. This method is efficient and produces highly enantioenriched amines (Ellman, Owens, & Tang, 2002).

Organic Photovoltaic Materials

Derivatives of 4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine are used in creating new donor building blocks for organic photovoltaic materials. For instance, bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine is synthesized via hydrolysis of its tert-butyl carbamate derivative, which is essential in producing these materials (Chmovzh & Rakitin, 2021).

Synthesis of Polyimides

The compound plays a role in synthesizing polyimides. A bis(ether amine) containing the ortho-substituted phenylene unit and pendant tert-butyl group, derived from 4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine, is used as a monomer to prepare polyimides with commercial dianhydrides. These polyimides exhibit excellent solubility, good thermal stability, and high glass-transition temperatures, making them suitable for various industrial applications (Hsiao, Yang, & Chen, 2000).

DNA/Protein Binding and Anticancer Activity

4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine derivatives have been used in the synthesis of compounds with significant DNA/protein binding properties and anticancer activity. These synthesized complexes show efficient binding with calf thymus DNA and bovine serum albumin, indicating potential therapeutic applications (Mukhopadhyay et al., 2015).

High-Performance Polymers

The compound is vital in synthesizing high-performance polymers. Novel polyimides containing di-tert-butyl side groups show low dielectric constants, excellent solubility, and high glass transition temperatures. These polymers are synthesized through polycondensation involving derivatives of 4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine (Chern, Twu, & Chen, 2009).

Spectrophotometric Method for Polyphenol Oxidase Activity

A spectrophotometric analytical method using 4-tert-butyl-o-benzoquinone, derived from 4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine, has been developed for detecting polyphenol oxidase activity. This method is significant for biochemical analysis and research (Rescigno, Sanjust, Pedulli, & Valgimigli, 1999).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that this compound is used in the synthesis of other compounds, suggesting it may interact with various molecular targets depending on the specific context .

Mode of Action

It’s known to react with formic acid to produce formic acid-(4-tert-butyl-anilide) . This suggests that it can participate in chemical reactions to form new compounds, potentially altering the function of its targets .

Biochemical Pathways

It’s used in the synthesis of 4-tert-butyl-4’,4"-dinitrotriphenylamine and a new triphenylamine-containing diamine monomer , suggesting it may influence pathways related to these compounds.

Result of Action

Its use in the synthesis of other compounds suggests it may have a role in the formation of these compounds and their subsequent effects .

Action Environment

It’s known that it’s sensitive to light , suggesting that light exposure may affect its stability and potentially its action and efficacy.

Propriétés

IUPAC Name |

4-(4-tert-butylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11H,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFMMXMPHCYRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602501 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine | |

CAS RN |

5728-71-2 | |

| Record name | 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5728-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1286687.png)